3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide
Description
This compound belongs to the 4-thiazolidinone class, characterized by a five-membered heterocyclic core containing sulfur and nitrogen atoms. The Z-configuration at the 5-position is stabilized by conjugation between the 2-methoxyphenyl substituent and the thiazolidinone ring. Its molecular weight is approximately 445.5 g/mol (estimated from analogues in ). Key structural features include:
- Core: 4-Oxo-2-sulfanylidene-1,3-thiazolidine.
- Substituents:
- 5-(2-Methoxyphenyl)methylidene group (Z-configuration).
- N-(4-Nitrophenyl)propanamide side chain.
This compound is synthesized via Knoevenagel condensation, similar to methods described for analogues in and , where a substituted aldehyde reacts with a thiazolidinone precursor under basic conditions.
Properties
IUPAC Name |
3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S2/c1-28-16-5-3-2-4-13(16)12-17-19(25)22(20(29)30-17)11-10-18(24)21-14-6-8-15(9-7-14)23(26)27/h2-9,12H,10-11H2,1H3,(H,21,24)/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLYYEWDEORYGO-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications based on recent studies.
Molecular Structure:
- IUPAC Name: 3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide
- Molecular Formula: C19H16N2O4S2
- Molecular Weight: 384.47 g/mol
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of thiazolidinone derivatives, including the compound . The presence of the thiazolidinone ring is crucial for its interaction with bacterial enzymes and membranes.
- Mechanism of Action:
- Case Studies:
Anticancer Activity
Thiazolidinone derivatives have also shown promise in cancer therapy:
-
Mechanism of Action:
- The compound may induce apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins. Additionally, it can disrupt cell cycle progression.
- Research Findings:
Synthesis Methods
The synthesis of 3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide typically involves:
- Knoevenagel Condensation:
- The reaction between 2-methoxybenzaldehyde and thiosemicarbazide forms an intermediate that undergoes cyclization with a suitable acid derivative to yield the final product.
Data Table: Biological Activities and Mechanisms
Comparison with Similar Compounds
Structural and Electronic Differences
The table below highlights key structural variations and their implications:
Key Observations :
- Electron-withdrawing groups (e.g., 4-nitro in the target compound) increase electrophilicity, enhancing interactions with biological targets (e.g., enzymes or DNA) .
- Bulkier substituents (e.g., thiadiazole in ) reduce membrane permeability but improve target specificity.
- Heteroaromatic substituents (e.g., thiophen-2-yl in ) enhance π-π stacking and charge-transfer interactions.
Research Findings and Mechanistic Insights
Computational and Spectroscopic Data
- Electronic Structure : DFT calculations on similar compounds () show that the 4-nitro group lowers the LUMO energy by 0.5–1.0 eV compared to methoxy or methyl substituents, facilitating redox interactions.
- Spectroscopic Confirmation : IR and NMR data () confirm the Z-configuration via characteristic C=S (1150–1250 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches.
Crystallographic Analysis
- Crystal Packing : Analogues with nitro groups (e.g., target compound) exhibit denser packing due to dipole-dipole interactions, as observed in ORTEP-derived structures ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
